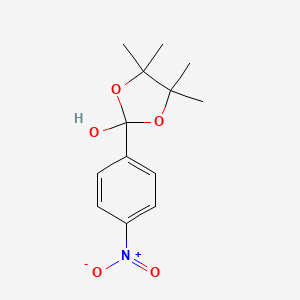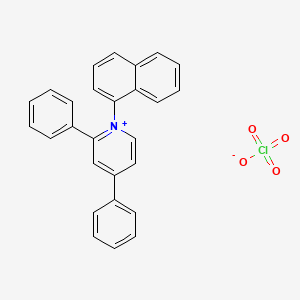
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a diphenylpyridine core, and a perchlorate counterion, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Diphenyl Groups: The diphenyl groups are typically introduced through a Suzuki coupling reaction, involving the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium compound with perchloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene, diphenyl, or pyridine moieties.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe for imaging and sensing applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific binding affinities and biological activities.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular components through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for molecular targets, including proteins, nucleic acids, and membranes. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene core but differ in their functional groups and reactivity.
Diphenylpyridine Derivatives: Compounds like 2,4-diphenylpyridine and 2,6-diphenylpyridine have similar pyridine cores but differ in the position and nature of the substituents.
Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-phenylpyridinium bromide share the pyridinium structure but differ in their substituents and counterions.
The uniqueness of this compound lies in its combination of the naphthalene, diphenyl, and pyridinium moieties, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
94664-51-4 |
|---|---|
Formule moléculaire |
C27H20ClNO4 |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C27H20N.ClHO4/c1-3-10-21(11-4-1)24-18-19-28(27(20-24)23-13-5-2-6-14-23)26-17-9-15-22-12-7-8-16-25(22)26;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
GYWMMKRKDGPZBX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


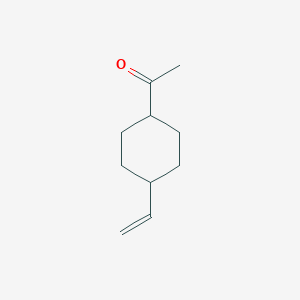
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

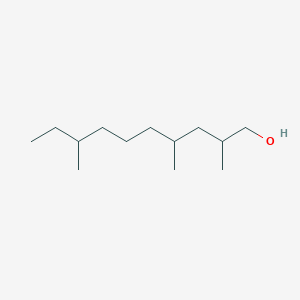
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
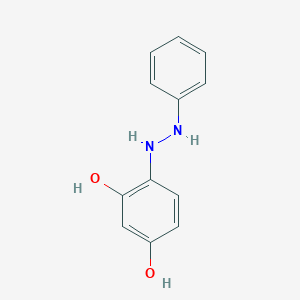
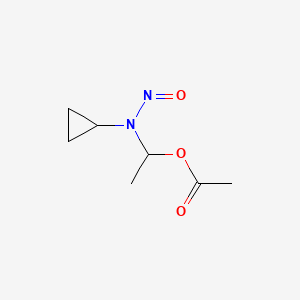
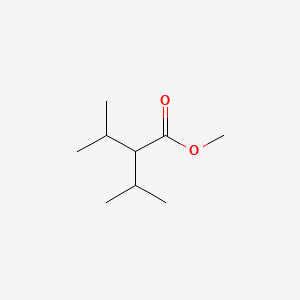
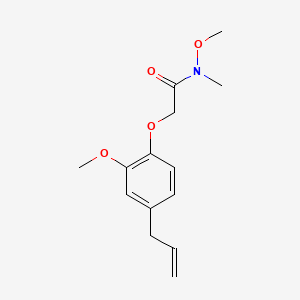
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



